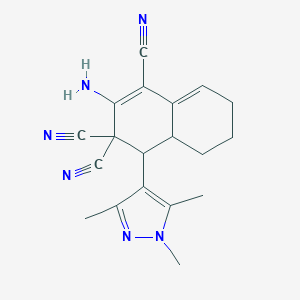![molecular formula C15H17ClN4O3S B280294 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280294.png)
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDDP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of PGE2. In addition, this compound has been reported to inhibit the activity of NF-κB, which regulates the expression of genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the method described above. This compound has also been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, this compound also has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its bioavailability. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in in vitro studies.
Orientations Futures
For research on 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide include investigating its potential anticancer activity in vivo, understanding its mechanism of action, and optimizing its synthesis method and bioavailability for therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-N-(2,5-dimethoxyphenyl)carbamothioyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The reaction yields this compound as a white crystalline solid. This method has been reported in various scientific research studies and has been found to be effective for the synthesis of this compound.
Applications De Recherche Scientifique
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been reported to have potential anticancer activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer cells. This compound has also been found to have potential antifungal and antibacterial activity.
Propriétés
Formule moléculaire |
C15H17ClN4O3S |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O3S/c1-8-12(16)13(20(2)19-8)14(21)18-15(24)17-10-7-9(22-3)5-6-11(10)23-4/h5-7H,1-4H3,(H2,17,18,21,24) |
Clé InChI |
GOQSCESISYWZQZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
SMILES canonique |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)


